1-Cyclobutylbut-3-yn-2-amine hydrochloride
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Overview
Description
1-Cyclobutylbut-3-yn-2-amine hydrochloride is a chemical compound with the molecular formula C8H14ClN It is a hydrochloride salt form of 1-Cyclobutylbut-3-yn-2-amine, which is known for its unique structural features, including a cyclobutyl ring and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylbut-3-yn-2-amine hydrochloride can be synthesized through a multi-step process. One common method involves the alkylation of cyclobutylacetylene with an appropriate amine precursor, followed by hydrochloride salt formation. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic attack on the amine precursor.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylbut-3-yn-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted amines.
Scientific Research Applications
1-Cyclobutylbut-3-yn-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclobutyl and alkyne functionalities.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutylbut-3-yn-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The cyclobutyl ring provides rigidity to the molecule, influencing its binding affinity and specificity. The amine group can form hydrogen bonds and ionic interactions with biological targets, modulating their activity.
Comparison with Similar Compounds
1-Cyclobutylbut-3-yn-2-amine: The parent compound without the hydrochloride salt.
Cyclobutylacetylene: A simpler alkyne with a cyclobutyl ring.
But-3-yn-2-amine: An alkyne with an amine group but without the cyclobutyl ring.
Uniqueness: 1-Cyclobutylbut-3-yn-2-amine hydrochloride is unique due to the combination of its cyclobutyl ring, alkyne group, and amine functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-cyclobutylbut-3-yn-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-8(9)6-7-4-3-5-7;/h1,7-8H,3-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLCFCVCIDYTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CC1CCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241144-78-3 |
Source
|
Record name | 1-cyclobutylbut-3-yn-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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